![molecular formula C11H9N5O2S B7458226 N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B7458226.png)
N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide
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Overview
Description
N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide, also known as TPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPS is a heterocyclic compound that contains both a pyridine and a triazole ring, making it a unique and versatile molecule.
Scientific Research Applications
N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide has shown potential applications in various fields of scientific research. One of the most significant applications of N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide is in the field of cancer research. N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It is believed that N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide inhibits the activity of a protein called Hsp90, which is essential for the survival and growth of cancer cells.
In addition to cancer research, N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide has also shown potential applications in the field of neuroscience. N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide has been shown to enhance cognitive function and memory in animal models. It is believed that N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide works by increasing the levels of a protein called brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons in the brain.
Mechanism of Action
The mechanism of action of N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide is not fully understood. However, it is believed that N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide works by inhibiting the activity of Hsp90, a protein that is essential for the survival and growth of cancer cells. In addition, N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide has been shown to increase the levels of BDNF, a protein that is essential for the growth and survival of neurons in the brain. The exact mechanism by which N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide increases BDNF levels is not fully understood.
Biochemical and Physiological Effects:
N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide has been shown to have various biochemical and physiological effects. In animal models, N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide has been shown to inhibit the growth of cancer cells, enhance cognitive function and memory, and reduce anxiety-like behavior. In addition, N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide has been shown to increase the levels of BDNF, a protein that is essential for the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide is its relatively simple synthesis method, which can be performed in a few steps with high yield. In addition, N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide has shown potential applications in various fields of scientific research, including cancer research and neuroscience. However, one of the limitations of N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide is its limited solubility in water, which can make it challenging to work with in lab experiments.
Future Directions
There are several future directions for the research of N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide. One potential direction is to investigate the potential applications of N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the mechanism by which N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide increases BDNF levels and to identify other compounds that can increase BDNF levels. Finally, future research could focus on developing more efficient synthesis methods for N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide and other compounds with similar structures.
Synthesis Methods
The synthesis of N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide involves the reaction of 2-aminopyridine with 2-chloro-5-nitrobenzenesulfonamide in the presence of triethylamine and copper powder. This reaction leads to the formation of the intermediate compound, which is then cyclized with sodium azide to yield N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide. The overall synthesis method of N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide is relatively simple and can be performed in a few steps with high yield.
properties
IUPAC Name |
N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S/c17-19(18,9-4-3-6-12-8-9)15-11-13-10-5-1-2-7-16(10)14-11/h1-8H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAPBBUXEDAFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)NS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide |
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